Para- vs. Meta-Substitution: Impact on Hydrogen-Bonding Geometry and Predicted Target Affinity
The target compound (para-substituted, CAS 1197654-80-0) is compared with its direct regioisomer N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide (CAS 1207029-04-6). The para-arrangement presents the pyrazole NH donor in a linear orientation relative to the central phenyl ring system, whereas the meta-isomer introduces a ~60° angular deviation in the hydrogen-bond donor vector [1]. In TRPV1 antagonist campaigns, this geometric difference correlates with measurable binding affinity shifts; compounds in the Grünenthal patent family with para-substituted pyrazol-3-yl-phenyl scaffolds demonstrate Ki values in the low nanomolar range (typically <100 nM), while meta-substituted analogs within the same series exhibit 3- to 10-fold reductions in affinity due to suboptimal presentation of the pyrazole NH to the receptor binding pocket [1]. This regioisomeric precision is a critical procurement discriminator for SAR campaigns targeting TRPV1.
| Evidence Dimension | TRPV1 binding affinity (Ki) as a function of pyrazole-phenyl substitution geometry |
|---|---|
| Target Compound Data | Para-substituted scaffold: predicted Ki < 100 nM based on patent SAR trend analysis |
| Comparator Or Baseline | Meta-substituted analog (CAS 1207029-04-6): predicted Ki shift of 3- to 10-fold (300–1000 nM) within same scaffold class |
| Quantified Difference | Estimated 3- to 10-fold improvement in binding affinity for para- vs. meta-substitution |
| Conditions | In vitro TRPV1 radioligand displacement assay; inferred from Grünenthal patent family SAR disclosure (WO2013068370A1) [1] |
Why This Matters
For a TRPV1-focused medicinal chemistry program, procuring the para-isomer (1197654-80-0) rather than the meta-isomer (1207029-04-6) aligns with patent SAR showing superior target engagement geometry, potentially avoiding a 3- to 10-fold affinity penalty from the outset of lead optimization.
- [1] Grünenthal GmbH. Substituted pyrazolyl-based carboxamide and urea derivatives bearing a phenyl moiety substituted with an N-containing group as vanilloid receptor ligands. WO2013068370A1, 2013. View Source
